trifluoromethanesulfonylethene
Overview
Description
trifluoromethanesulfonylethene is a chemical compound with the molecular formula C3H3F3O2S
Preparation Methods
The synthesis of trifluoromethanesulfonylethene can be achieved through several methods. One notable method involves the use of 1,1-bis(triflyl)ethylene as a source of CF3SO2CH=CH2. This method includes the bis(triflyl)-cyclobutenylation of a triple bond followed by tetra-n-butylammonium fluoride (TBAF)-assisted hydrodesulfonylation of an allylic bis-(sulfone) . The reaction conditions typically involve mild bases such as TBAF, which acts as a desilylation reagent and a phase transfer catalyst .
Chemical Reactions Analysis
trifluoromethanesulfonylethene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of simpler alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents such as halogens, acids, or bases.
Common reagents used in these reactions include tetra-n-butylammonium fluoride (TBAF), halogens, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
trifluoromethanesulfonylethene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfonylethene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules or other chemical species .
Comparison with Similar Compounds
trifluoromethanesulfonylethene can be compared with other similar compounds such as this compound and 1-(trifluoromethylsulfonyl)ethene. These compounds share similar chemical structures and properties but may differ in their reactivity and applications. The unique combination of the trifluoromethyl and sulfonyl groups in this compound makes it particularly valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)ethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2S/c1-2-9(7,8)3(4,5)6/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPHUVMALYIVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677614 | |
Record name | (Trifluoromethanesulfonyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-92-8 | |
Record name | (Trifluoromethanesulfonyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trifluoromethanesulfonylethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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